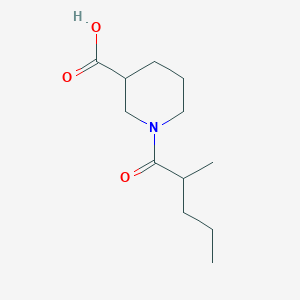![molecular formula C13H17NO4 B7820176 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7820176.png)
1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperidine ring, and carboxylic acid functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring. One common approach is the Knoevenagel condensation reaction, which involves the reaction of furan-2-carbaldehyde with malonic acid derivatives under basic conditions to form the corresponding furan-2-ylpropanoic acid. This intermediate is then reacted with piperidine-4-carboxylic acid under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the carboxylic acid group can yield piperidine-4-carboxylic acid derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and antioxidant properties.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
The mechanism by which 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and carboxylic acid group play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Furan-2-ylmethanethiol: Contains a furan ring but lacks the piperidine and carboxylic acid functionalities.
Piperidine-4-carboxylic acid: Lacks the furan ring but contains the piperidine and carboxylic acid functionalities.
Indole derivatives: Contains an indole ring, which is structurally different from the furan ring but may exhibit similar biological activities.
The uniqueness of this compound lies in its combination of the furan ring, piperidine ring, and carboxylic acid group, which contribute to its diverse applications and biological activities.
特性
IUPAC Name |
1-[3-(furan-2-yl)propanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(4-3-11-2-1-9-18-11)14-7-5-10(6-8-14)13(16)17/h1-2,9-10H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBFUUZZZAUOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3,5-Dimethylphenyl)sulfamoyl]propanoicacid](/img/structure/B7820147.png)
![3-[Benzyl(methyl)sulfamoyl]propanoic acid](/img/structure/B7820150.png)



![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B7820195.png)

![1-[2-(3-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B7820206.png)

